Home > Products > Screening Compounds P28519 > 2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide -

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Catalog Number: EVT-4935289
CAS Number:
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

  • Compound Description: This compound, and its derivatives, were synthesized and evaluated for their α-glucosidase inhibitory potential. []
  • Relevance: This compound shares the core structure of 1,2,4-triazole-3-thioacetamide with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. Variations lie in the substituents on the triazole ring (ethyl vs. methyl and 4-aminophenyl) and the acetamide nitrogen (phenyl vs. 2,5-dimethoxyphenyl). []

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

  • Compound Description: This compound and its Hg(II) complex were synthesized and their structures characterized by X-ray diffractometry. []
  • Relevance: phpy2NS exemplifies the 1,2,4-triazole-3-thioacetate structural core, similar to 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. The differences are in the 4,5-substituents of the triazole ring (phenyl, pyridin-2-yl vs. 4-aminophenyl, methyl) and the presence of a methyl ester instead of the N-(2,5-dimethoxyphenyl)acetamide moiety. []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl}sulfanyl)acetamides

  • Compound Description: This series of derivatives was synthesized and screened for antimicrobial, antioxidant, and anti-inflammatory activity. []
  • Relevance: This series encompasses a general structure similar to 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, highlighting the 1,2,4-triazole-3-thioacetamide motif. The key difference is the 4-substituted arylcarbamoylmethyl group at the 4-position of the triazole ring in this series, contrasting with the simple methyl group in the target compound. The substituents on the acetamide nitrogen and the 5-position of the triazole ring also vary. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • Compound Description: This compound was studied for its metabolism, particularly the formation of its methylated metabolite. []
  • Relevance: This compound shares the 1,2,4-triazole-3-thioacetate core with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, differing in the triazole ring substituents (2-methoxyphenyl, pyridin-4-yl vs. 4-aminophenyl, methyl) and the presence of a morpholinium counterion instead of the N-(2,5-dimethoxyphenyl)acetamide group. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against 60 cancer lines. []
  • Relevance: This series showcases a 1,2,4-triazole-3-thioacetamide core as in 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. The main difference lies in the acetamide portion, which is linked to a 5-R-benzylthiazol-2-yl group instead of the 2,5-dimethoxyphenyl group. Additionally, the triazole ring has a 4-amino substituent while the target compound has a 4-aminophenyl substituent. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

  • Compound Description: The crystal structure of this compound was analyzed, revealing centrosymmetric dimers formed through N—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the 1,2,4-triazole-3-thioacetamide core with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. Differences are observed in the substituents on the triazole ring (phenyl, p-tolyloxymethyl vs. 4-aminophenyl, methyl) and the acetamide nitrogen (4-nitrophenyl vs. 2,5-dimethoxyphenyl). []

Bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes

  • Compound Description: These compounds were synthesized and their biological activity predicted using the PASS online tool. []
  • Relevance: These compounds highlight the presence of two 1,2,4-triazole-3-thiol moieties linked by an alkane chain. While structurally distinct from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide due to the bis-triazole motif, they share the common 1,2,4-triazole core and the thioether linkage, reflecting the chemical space explored in this research area. []

2-{[4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl]thio}-N-(substituted aryl)acetamide

  • Compound Description: This series of derivatives, along with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, were synthesized and evaluated for their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). []
  • Relevance: This series represents a direct structural analogue of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. Both compounds share the 1,2,4-triazole-3-thioacetamide core and differ only in the substituents on the triazole ring (phenyl, p-tolyloxymethyl vs. 4-aminophenyl, methyl) and the nature of the substituted aryl group on the acetamide nitrogen. []

Acefylline–1,2,4-Triazole Hybrids with N-phenyl acetamide moieties

  • Compound Description: These hybrids were synthesized and tested for their anti-cancer potential against lung and breast cancer cell lines. []
  • Relevance: While not directly sharing the same core structure, these hybrids highlight the exploration of the 1,2,4-triazole moiety in conjunction with other biologically active molecules, such as acefylline, for anti-cancer activity. This research direction parallels the investigation of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide as a potential anticancer agent. []

4-Amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthioacetamides and their Pyrrolyl Derivatives

  • Compound Description: These compounds were synthesized and predicted to have anti-inflammatory potential. []
  • Relevance: This series shares the 1,2,4-triazole-3-thioacetamide core structure with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. The primary difference lies in the presence of a pyridin-4-yl group at the 5-position of the triazole ring instead of the 4-aminophenyl group, as well as variations in the substituent on the acetamide nitrogen. []

1-(4-Toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine Derivatives

  • Compound Description: This series of compounds was synthesized and studied as inhibitors of various enzymes, including acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase. []
  • Relevance: Though structurally diverse from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, these derivatives highlight the exploration of the 1,2,4-triazole-3-thiol moiety as a scaffold for potential enzyme inhibitors. []

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

  • Compound Description: This compound was identified as the most active compound amongst a series of newly synthesized theophylline-triazole hybrids in terms of enhancing swimming duration in a forced swim test, indicating potential actoprotective activity. [, ]
  • Relevance: While structurally different from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, this compound further exemplifies the investigation of 1,2,4-triazole derivatives in conjunction with other biologically active moieties, in this case, theophylline, for potential therapeutic applications. [, ]

N-R-amides and hydrazides 2-[4-R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio]acetic acid

  • Compound Description: This series of compounds was synthesized and evaluated for potential anti-inflammatory activity. []
  • Relevance: These derivatives, though structurally distinct from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide due to the presence of the 3’-methylxanthine moiety, highlight the continued exploration of 1,2,4-triazole derivatives for their potential in treating inflammatory conditions. []

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl) thio) acetamide (VUAA1)

  • Compound Description: This compound was identified as a ligand for AcerOr2, an olfactory receptor in Apis cerana cerana. []
  • Relevance: While its biological activity differs significantly from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, VUAA1 shares the core structure of 1,2,4-triazole-3-thioacetamide, illustrating the diversity of applications for this chemical scaffold. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

  • Compound Description: This compound was identified as a potent inhibitor of necroptosis, a form of programmed cell death. []
  • Relevance: NTB451 exhibits a high degree of structural similarity to 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. They share the core 5-(4-aminophenyl)-4-alkyl-4H-1,2,4-triazol-3-ylthio moiety, with the primary difference being the presence of a benzamide group linked via a methylene spacer in NTB451 compared to the acetamide group in the target compound. []

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1c)

  • Compound Description: This lesinurad-based compound was investigated for its potential as a uric acid transporter 1 (URAT1) inhibitor for treating gout. []
  • Relevance: Compound 1c shares the 1,2,4-triazole-3-thioacetate core with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, but differs in the triazole ring substituents and the terminal group. The study of 1c highlights the exploration of the 1,2,4-triazole scaffold for diverse therapeutic applications, showcasing its versatility in medicinal chemistry. []

R-VK4-40 and R-VK4-116

  • Compound Description: These two structurally novel dopamine D3 receptor antagonists are highly selective for D3R and display translational potential for the treatment of opioid use disorder. []
  • Relevance: While these compounds are structurally distinct from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, their exploration as dopamine receptor antagonists points to a broader interest in developing novel compounds for treating substance use disorders, an area that could potentially benefit from further investigations of structurally related 1,2,4-triazole derivatives. []

Triazole APJ Receptor Agonists

  • Compound Description: These compounds, based on a triazole core with various substituents, are being investigated for their potential as agonists of the APJ receptor, a G protein-coupled receptor involved in cardiovascular function. []
  • Relevance: Although structurally distinct from 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, this research emphasizes the therapeutic potential of the triazole scaffold in modulating various biological targets, including G protein-coupled receptors, relevant to cardiovascular diseases. []

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole and 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole Derivatives

  • Compound Description: These triazole derivatives were synthesized and tested for their antimicrobial activity against various Candida species and pathogenic bacteria. []
  • Relevance: These compounds share the core structure of 4-amino-5-substituted-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole with 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide, highlighting the exploration of the 1,2,4-triazole scaffold for antimicrobial applications. Differences lie in the specific substituents on the triazole ring and the acetamide nitrogen. []

N-(naphthalen-1-yl)propanamide derivatives

  • Compound Description: This series of compounds featuring a naphthalen-1-ylpropanamide core linked to various 2-mercapto aryl or dithiocarbamate substituents was investigated for antimicrobial activity. []
  • Relevance: While not directly containing the 1,2,4-triazole moiety, this research highlights the exploration of related heterocyclic scaffolds, such as thiadiazoles, benzimidazoles, and tetrazoles, for antimicrobial activity, similar to the research on 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide. []

Properties

Product Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C19H21N5O3S/c1-24-18(12-4-6-13(20)7-5-12)22-23-19(24)28-11-17(25)21-15-10-14(26-2)8-9-16(15)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

ZBEKISAFIOZVFQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.